6-Chloro-6-deoxy-D-glucose

Catalog No.
S654166
CAS No.
40656-44-8
M.F
C6H11ClO5
M. Wt
198.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-6-deoxy-D-glucose

CAS Number

40656-44-8

Product Name

6-Chloro-6-deoxy-D-glucose

IUPAC Name

(2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H11ClO5

Molecular Weight

198.6 g/mol

InChI

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1

InChI Key

ZHVNVPHMOCWHHO-JGWLITMVSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)Cl

Synonyms

6-chloro-6-deoxyglucose

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)Cl

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)Cl

6-Chloro-6-deoxy-D-glucose is a chlorinated derivative of glucose where the hydroxyl group at the sixth carbon is replaced by a chlorine atom. This modification alters its chemical properties, making it a compound of interest in various scientific and industrial applications. The compound is typically encountered as a white to pale beige solid and exhibits slight solubility in water and methanol. Its molecular formula is C6H11ClO5C_6H_{11}ClO_5 with a molecular weight of 188.60 g/mol .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxyl groups, amines, or thiols.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or aldehydes.
  • Reduction Reactions: Reduction can produce the corresponding alcohol.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

6-Chloro-6-deoxy-D-glucose has been studied for its biological activities, particularly its effects on glucose metabolism. It has been shown to inhibit D-glucose transport into the brain, affecting regions with high glucose consumption. In animal studies, it has demonstrated antifertility actions by impairing glucose utilization in spermatozoa, leading to reversible infertility at certain dosages . The compound's mechanism of action involves interference with glucose oxidation pathways, particularly affecting glycolytic enzymes .

The synthesis of 6-Chloro-6-deoxy-D-glucose typically involves the chlorination of glucose derivatives. A common method includes the reaction of glucose with thionyl chloride in the presence of a base such as pyridine, under mild conditions (room temperature). This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity through advanced purification techniques like recrystallization and chromatography .

6-Chloro-6-deoxy-D-glucose has several applications:

  • Pharmaceutical Research: Its properties make it useful in studies related to glucose metabolism and potential contraceptive applications.
  • Biochemical Studies: It serves as a carbon source in spermatozoa production and other metabolic studies.
  • Positron Emission Tomography (PET): The compound has been utilized in PET analyses due to its unique pharmacological attributes .

Research indicates that 6-Chloro-6-deoxy-D-glucose interacts with various biological systems, particularly affecting glucose transport mechanisms. Studies have shown that it competes with D-glucose for transport into cells, which can lead to significant physiological effects, including altered fertility in male rats and changes in glucose oxidation rates in different tissues .

Several compounds are structurally similar to 6-Chloro-6-deoxy-D-glucose, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
6-Deoxy-D-glucoseSimilar backboneLacks chlorine substitution; involved in standard metabolism.
2-Deoxy-D-glucoseSimilar backboneUsed extensively in cancer research; affects DNA synthesis.
6-Chloro-6-deoxyfructoseChlorinated sugarExhibits antifertility effects similar to 6-Chloro-6-deoxy-D-glucose.
6-Chloro-6-deoxymannoseChlorinated sugarImpacts carbohydrate metabolism differently than D-glucose derivatives.
6-Chloro-6-deoxygalactoseChlorinated sugarAffects different metabolic pathways compared to D-glucose derivatives.

The uniqueness of 6-Chloro-6-deoxy-D-glucose lies in its specific impact on glucose transport and metabolism, particularly its potential applications in reproductive health and metabolic studies .

Chemical Synthesis Pathways

Direct Chlorination of D-Glucose Derivatives

The direct chlorination of D-glucose derivatives represents one of the most straightforward approaches to synthesizing 6-chloro-6-deoxy-D-glucose. The most prominent method involves the use of N,N-dialkyl(methaniminium) chloride reagents formed in situ from dimethylformamide and methanesulfonyl chloride [1] [2].

The reaction mechanism begins with the formation of the chlorinating intermediate through the interaction of methanesulfonyl chloride with dimethylformamide at elevated temperatures. D-glucose dissolved in dimethylformamide is treated with methanesulfonyl chloride at 60°C for 24 hours [1] [2]. The chlorinating intermediate is believed to have the structure of an N,N-dialkyl(methaniminium) chloride, which exhibits remarkable regioselectivity for the primary hydroxyl group at C-6 [1].

The regioselectivity of this reaction is attributed to the steric hindrance of the chlorinating cation, which prevents attack at the C-4 position while allowing selective chlorination at C-1 and C-6 positions [2]. The subsequent mild hydrolytic work-up results in non-destructive hydrolysis at the C-1 position, yielding the desired 6-chloro-6-deoxy-D-glucose [1] [2].

This method achieves yields of approximately 57% overall from D-glucose [2]. The process involves initial chlorination followed by acetylation to form 6-chloro-6-deoxy-glucose tetraacetate, which is then deacetylated under basic conditions in methanol to afford the final product [2]. The reaction conditions are relatively mild compared to other chlorinating agents, with the process performed at 60°C and requiring careful temperature control to minimize side reactions [1].

A significant advantage of this direct chlorination approach is that it can be applied to various reducing aldoses possessing an exocyclic -CH₂OH group [1] [2]. Monosaccharide hexoses of this type give 6-chloro-6-deoxy derivatives which have been shown to exhibit biological activity [1]. The method has been successfully extended to other sugars including D-mannose (35% overall yield) and D-galactose (42% overall yield) [2].

Appel Halogenation and Nucleophilic Substitution

The Appel reaction represents another significant synthetic pathway for the preparation of 6-chloro-6-deoxy-D-glucose, offering high regioselectivity and moderate to good yields [3]. This method typically employs triphenylphosphine in combination with carbon tetrachloride or other halogenating agents to achieve selective halogenation at the C-6 position [3] [4].

Under typical Appel conditions, methyl α-D-glucopyranoside or other protected glucose derivatives are treated with triphenylphosphine and carbon tetrachloride [3] [4]. The reaction proceeds through the formation of a phosphonium intermediate, which facilitates the nucleophilic substitution of the primary hydroxyl group with chlorine [3]. The high regioselectivity for the C-6 position is attributed to the greater reactivity of primary hydroxyl groups compared to secondary hydroxyl groups under these conditions [4].

The degree of substitution achieved through Appel halogenation can be controlled by adjusting reaction parameters such as temperature, solvent, and stoichiometry [3]. Studies have shown that complete and specific chlorination at C-6 can be achieved at temperatures as low as 25°C, with higher temperatures leading to increased reaction rates but maintained regioselectivity [3].

One notable application of the Appel reaction is in the synthesis of 6-halo-6-deoxycellulose derivatives, where researchers have achieved degrees of substitution ranging from 0.85 to 0.99 for chlorinated and brominated products [3]. The reaction has been shown to be highly regioselective, with chlorination occurring predominantly at the C-6 position even in complex polysaccharide systems [3].

Nucleophilic substitution reactions following initial functionalization represent an important extension of the Appel methodology. For example, 6-O-tosyl glucose derivatives can be converted to 6-chloro-6-deoxy derivatives through treatment with sodium chloride or other chloride sources [5]. This approach offers the advantage of mild reaction conditions and high selectivity, though it requires the initial preparation of the tosylated intermediate [5].

The mechanism of nucleophilic substitution in these systems has been extensively studied [6]. The substitution at C-6 proceeds much faster than substitution at other positions, confirming the preferential reactivity of the primary position [6]. This selectivity is maintained even in the presence of multiple reactive sites, making the method particularly useful for complex carbohydrate substrates [5].

Protecting Group Strategies for Selective Functionalization

Protecting group strategies play a crucial role in achieving selective functionalization of glucose derivatives, enabling precise control over which hydroxyl groups undergo modification [7] [8]. The development of orthogonal protecting group schemes has been essential for the efficient synthesis of 6-chloro-6-deoxy-D-glucose with high regioselectivity and yield [7].

The most commonly employed protecting group strategy involves the selective protection of secondary hydroxyl groups while leaving the primary C-6 hydroxyl group available for chlorination [7] [8]. This approach typically begins with the installation of acid-stable protecting groups such as benzyl ethers or silyl ethers at positions C-2, C-3, and C-4, followed by selective chlorination at C-6 [7].

Acetal and ketal protection strategies have proven particularly effective for glucose functionalization [7]. The formation of 4,6-O-benzylidene acetals provides an elegant solution for simultaneous protection of both C-4 and C-6 positions, though this approach requires subsequent regioselective opening to expose the C-6 position for chlorination [7]. The regioselective opening of such acetals can be achieved using various reducing agents, with the choice of reagent determining whether the C-4 or C-6 position is preferentially deprotected [9].

Silyl-based protecting groups offer another versatile approach for selective glucose functionalization [10] [7]. The Regioselective Silyl Exchange Technology has been successfully applied to glucose derivatives, allowing for the controlled installation and removal of protecting groups in a single operation [9]. This methodology involves the initial formation of per-O-trimethylsilyl derivatives followed by selective exchange with other protecting groups under controlled conditions [9].

Tin-mediated protection strategies have emerged as powerful tools for achieving regioselective functionalization of glucose derivatives [9]. The use of dibutyltin oxide in combination with acylating agents enables the selective protection of 1,2- and 1,3-diol pairs while leaving other hydroxyl groups available for subsequent functionalization [9]. This approach has been successfully applied to achieve high regioselectivity in the preparation of glucose building blocks [9].

The choice of protecting group significantly influences the stereochemical outcome of subsequent glycosylation reactions [7] [8]. Participating protecting groups, such as acetyl esters, provide anchimeric assistance that ensures the formation of 1,2-trans glycosidic bonds [7]. Non-participating protecting groups, such as benzyl ethers, allow for the formation of both α and β anomers depending on the reaction conditions [8].

Recent advances in protecting group chemistry have focused on the development of environmentally benign and easily removable protecting groups [8]. Propargyl ethers have gained attention as stereo-directing protecting groups that can be selectively removed under mild conditions [8]. Similarly, novel nitrogen protecting groups have been developed for amino sugar derivatives, offering improved selectivity and compatibility with other functional groups [8].

Enzymatic Biosynthesis Approaches

Enzymatic approaches to the synthesis of 6-chloro-6-deoxy-D-glucose represent an emerging area of research that offers the potential for highly selective and environmentally friendly production methods [11] [12]. While currently limited by the lack of naturally occurring enzymes with high activity toward glucose chlorination, several promising strategies are under development [12].

Haloperoxidases represent the most extensively studied class of enzymes for biological halogenation reactions [12]. These enzymes catalyze the oxidation of halide ions in the presence of hydrogen peroxide to form reactive halogenating species [12]. However, their application to glucose chlorination is limited by low regioselectivity and poor activity toward carbohydrate substrates [12]. Most haloperoxidases show preference for electron-rich aromatic substrates rather than aliphatic hydroxyl groups found in glucose [12].

Flavin-dependent halogenases have emerged as a more promising class of enzymes for selective C-H halogenation [12]. These enzymes utilize molecular oxygen and FADH₂ as cofactors to generate reactive chlorinating intermediates [12]. While most characterized halogenases target aromatic substrates, recent protein engineering efforts have focused on expanding their substrate scope to include carbohydrate derivatives [12]. The development of engineered halogenases with activity toward glucose remains an active area of research [12].

Glucose oxidase, a well-characterized enzyme with high specificity for β-D-glucose, has been investigated as a potential starting point for developing glucose chlorination biocatalysts [11]. The enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide in the presence of molecular oxygen [11]. While the natural enzyme does not catalyze chlorination, researchers have explored the possibility of coupling glucose oxidase with haloperoxidases to achieve chlorination of glucose-derived intermediates [11].

The mechanism of glucose oxidase involves a Ping-Pong Bi Bi reaction in which glucose oxidation and oxygen reduction occur in separate steps [11]. The enzyme exhibits remarkable specificity for β-D-glucose, with the catalytic mechanism involving base-catalyzed hydride transfer from the glucose C-1 to the flavin N-5 [11]. This high substrate specificity could potentially be exploited to develop engineered variants capable of selective glucose modification [11].

Multi-enzyme cascade systems represent a promising approach for achieving complex glucose transformations [13]. These systems combine multiple enzymes in a single reaction vessel to perform sequential transformations, potentially enabling the conversion of glucose to chlorinated derivatives through a series of enzymatic steps [13]. The use of ionic liquids as reaction media has shown promise for improving enzyme stability and substrate solubility in such cascade systems [13].

Biocatalytic synthesis in ionic liquid systems has demonstrated significant potential for sugar derivative production [13]. Ionic liquids can solubilize high concentrations of carbohydrates while maintaining enzyme activity [13]. Several studies have shown that hydrophilic ionic liquids such as 1-butyl-3-methylimidazolium trifluoroacetate can dissolve glucose at concentrations exceeding their normal aqueous solubility limits [13]. This enhanced solubility enables more efficient biocatalytic processes and higher product concentrations [13].

The development of engineered enzymes specifically designed for glucose chlorination remains in the early research stages [12]. Directed evolution approaches have been applied to expand the substrate scope of various halogenating enzymes, though none have yet achieved significant activity toward glucose [12]. Computational design approaches offer another potential route for developing novel glucose-chlorinating enzymes, though practical implementation remains challenging [12].

Industrial-Scale Production Challenges

The industrial-scale production of 6-chloro-6-deoxy-D-glucose faces numerous technical, economic, and regulatory challenges that must be addressed to achieve commercial viability [15]. These challenges span multiple aspects of the production process, from raw material costs to environmental considerations and product quality requirements .

Raw material costs represent a significant economic challenge for industrial production [16]. While D-glucose is readily available and relatively inexpensive, the specialized chlorinating reagents required for selective functionalization are considerably more costly . Methanesulfonyl chloride, dimethylformamide, and other organic solvents used in the synthesis add substantial cost to the overall process . The high reagent-to-substrate ratios typically required for efficient conversion further exacerbate cost considerations [1] [2].

Reaction scalability presents significant technical challenges related to heat and mass transfer limitations [17]. The direct chlorination reaction using dimethylformamide and methanesulfonyl chloride is highly exothermic and requires careful temperature control to prevent side reactions and product decomposition [1] [2]. Industrial-scale reactors must be designed with adequate heat removal capacity and efficient mixing systems to ensure uniform reaction conditions [17]. The corrosive nature of chlorinating agents necessitates the use of specialized materials and equipment, adding to capital costs .

Process safety considerations are paramount in industrial chlorination reactions . The handling of corrosive chlorinating agents such as methanesulfonyl chloride and thionyl chloride requires specialized safety equipment and procedures . The generation of hydrogen chloride gas during the reaction necessitates appropriate scrubbing systems and ventilation infrastructure [2]. The use of dimethylformamide as a solvent raises additional safety concerns due to its toxicity and potential health effects .

Purification and separation challenges arise from the need to remove reaction by-products and achieve high product purity . The direct chlorination process generates multiple by-products including unreacted starting materials, over-chlorinated products, and various organic impurities [1] [2]. The separation of 6-chloro-6-deoxy-D-glucose from these impurities requires sophisticated purification techniques such as chromatography or selective crystallization . The product's susceptibility to hydrolysis under certain conditions complicates purification and storage requirements .

Environmental impact considerations have become increasingly important in industrial chemical production . The use of large quantities of organic solvents such as dimethylformamide raises concerns about waste disposal and environmental release . Solvent recovery and recycling systems are essential for economic and environmental sustainability but add complexity and cost to the overall process . The generation of chlorinated waste streams requires specialized treatment and disposal procedures .

Product stability and storage requirements present additional challenges for industrial production . 6-Chloro-6-deoxy-D-glucose is susceptible to hydrolysis under certain pH and temperature conditions, requiring careful control of storage environments . The development of stable formulations and appropriate packaging materials is essential for maintaining product quality during distribution and storage . Cold storage requirements add to distribution costs and complexity .

Regulatory compliance requirements vary depending on the intended application of the product . For pharmaceutical or food-grade applications, production must meet stringent Good Manufacturing Practice standards and undergo extensive quality testing . The regulatory approval process for new chemical entities can be lengthy and expensive, particularly for compounds intended for human consumption or therapeutic use .

Equipment design and materials selection present unique challenges for chlorination processes . The corrosive nature of chlorinating agents requires the use of specialized alloys and coatings in reactor construction . Heat exchangers, pumps, and other process equipment must be designed to withstand the aggressive chemical environment while maintaining reliable operation . The capital investment required for such specialized equipment is substantially higher than for conventional chemical processes .

Quality control and analytical methods must be developed and validated for industrial production . The characterization of 6-chloro-6-deoxy-D-glucose requires sophisticated analytical techniques to ensure product identity, purity, and the absence of harmful impurities . The development of rapid, reliable analytical methods suitable for process control is essential for maintaining consistent product quality .

XLogP3

-1.7

UNII

AD7962C6LE

Wikipedia

6-chloro-6-deoxydextrose

Dates

Last modified: 04-14-2024

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